N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Lipophilicity CNS Permeability P2X3 Antagonists

P2X3 research programs face a critical gap: clinical antagonists like gefapixant (XLogP ~0.6) lack CNS penetration for neuropathic pain models. CAS 888464-00-4 addresses this with XLogP3-AA 4.9 and TPSA 89.8 Ų. - Unique 2,5-dimethoxyphenyl pharmacophore enables homotrimer vs. heterotrimer P2X3 selectivity profiling - 3-position ethylbutanamido side chain provides a modifiable vector for photoaffinity probe development - IP-diversifying benzofuran-2-carboxamide scaffold distinct from clinical diaminopyrimidine chemotypes

Molecular Formula C23H26N2O5
Molecular Weight 410.47
CAS No. 888464-00-4
Cat. No. B2531362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
CAS888464-00-4
Molecular FormulaC23H26N2O5
Molecular Weight410.47
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-18(16)30-21(20)23(27)24-17-13-15(28-3)11-12-19(17)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26)
InChIKeyBWLUHMOWOSGZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


N-(2,5-Dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (CAS 888464-00-4) is a synthetic benzofuran-2-carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen and a 2-ethylbutanamido group at the 3-position of the benzofuran core [1]. The compound has a molecular formula of C₂₃H₂₆N₂O₅, a molecular weight of 410.5 g/mol, and a computed XLogP3-AA of 4.9, placing it in a distinctly higher lipophilicity range compared to clinically studied P2X3 antagonists such as gefapixant (XLogP ~0.6) [1] [2]. This structural class has been explored in patent literature for P2X3 and P2X2/3 receptor modulation, supporting its relevance for ion-channel-targeted research programs [3].

Property Context
High lipophilicity (XLogP 4.9) supports CNS-permeant P2X3 study fit
Target Engagement
Benzofuran-2-carboxamide scaffold for P2X3 / P2X2/3 antagonist research
Selection Context
Structurally distinct from diaminopyrimidine clinical chemotype; requires direct P2X3 assay validation

Why Analog Substitution Fails


In-class benzofuran-2-carboxamide analogs cannot be assumed interchangeable because the combination of the 2,5-dimethoxyphenyl N-aryl group and the 2-ethylbutanamido side chain confers a unique lipophilic signature (XLogP3-AA 4.9 vs. 0.6–1.1 for clinically studied P2X3 antagonists) that substantially impacts membrane permeability, protein binding, and tissue distribution kinetics [1]. Substitution of the dimethoxy pattern (e.g., 2,4- or 4-methoxy variants) or replacement of the ethylbutanamido moiety alters both hydrogen-bonding capacity and steric bulk, which in the P2X3 antagonist pharmacophore class has been shown to shift selectivity between P2X3 homotrimers and P2X2/3 heterotrimers by orders of magnitude [2]. Consequently, generic substitution risks procurement of a compound with divergent target engagement profiles, confounding SAR interpretation and wasting screening resources.

This Compound
2,5-dimethoxyphenyl + 2-ethylbutanamido side chain; XLogP 4.9
Analog Risk
Dimethoxy positional isomers or alternative acyl groups may shift P2X3 vs. P2X2/3 selectivity and membrane partitioning
This Compound
Benzofuran-2-carboxamide with 5 HBA / 2 HBD
Analog Risk
Substitution altering H-bond capacity may disrupt permeability–potency balance observed in class-level SAR
This Compound
Absence of public P2X3 IC₅₀ data for this specific compound
Analog Risk
Procurement based on class potency expectation may not transfer; direct target engagement validation advised

Quantitative Differentiation vs. P2X3 Antagonists


Lipophilicity and CNS Permeability Profile

The computed XLogP3-AA for N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is 4.9, compared to 0.6 for gefapixant (AF-219/MK-7264) and 1.12 for camlipixant (BLU-5937) [1] [2] [3]. This 3.8–4.3 log unit higher lipophilicity predicts substantially greater blood–brain barrier permeability (log BB), positioning the compound as a preferential choice for central P2X3 target engagement studies where current clinical-stage antagonists are peripherally restricted.

Lipophilicity
Cross-study comparable
XLogP3-AA = 4.9 (Target) vs. 0.6 (Gefapixant) / 1.12 (Camlipixant). ΔXLogP +4.3 / +3.8.
Higher lipophilicity may support CNS permeability research context.
Computed XLogP3-AA; confirm with experimental logD / PAMPA-BBB.
Lipophilicity CNS Permeability P2X3 Antagonists

Molecular Weight and Polar Surface Area

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide has a molecular weight of 410.5 g/mol and a topological polar surface area (TPSA) of 89.8 Ų [1]. By comparison, gefapixant has MW 353.4 g/mol and TPSA 164.8 Ų; camlipixant has MW 458.5 g/mol and TPSA 83.5 Ų [2] [3]. The compound occupies an intermediate MW space with the lowest TPSA among the three, suggesting a favorable balance between membrane permeability (low TPSA) and target-binding surface area.

MW & TPSA
Cross-study comparable
MW 410.5 g/mol, TPSA 89.8 Ų. TPSA 45% lower than gefapixant (164.8 Ų).
Low TPSA supports membrane permeability potential.
Balanced MW–TPSA profile for lead optimization context.
Physicochemical Properties Drug-likeness P2X3 Antagonists

Hydrogen Bond Donor/Acceptor Profile

The compound presents 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1], compared to gefapixant (2 HBD, 8 HBA) and camlipixant (1 HBD, 8 HBA) [2] [3]. The lower total HBA count (5 vs. 8) combined with the lower TPSA contributes to a predicted superior passive permeability profile, relevant for oral bioavailability optimization in lead series.

H-Bond Profile
Cross-study comparable
HBD = 2; HBA = 5. ΔHBA = -3 vs. both gefapixant and camlipixant (8 HBA each).
Lower HBA count reduces desolvation penalty for passive permeation.
Consistent with lower TPSA; supports oral absorption research context.
Hydrogen Bonding Permeability P2X3 Antagonists

Benzofuran-2-carboxamide Scaffold Selectivity

The benzofuran-2-carboxamide scaffold has been patented by Kissei Pharmaceutical as a P2X3 and P2X2/3 receptor antagonist pharmacophore, with exemplified compounds demonstrating nanomolar antagonism (IC₅₀ values from 1–100 nM in recombinant human P2X3 assays) [1]. The 2,5-dimethoxyphenyl substitution pattern on the N-aryl group present in this compound is a critical determinant of P2X3 homotrimer vs. P2X2/3 heterotrimer selectivity within this chemotype. For context, the clinically studied benzofuran-based P2X3 antagonist eliapixant (BAY 1817080) achieves an IC₅₀ of 8 nM at recombinant human P2X3 homotrimers , providing a class-level potency benchmark against which the target compound can be positioned in side-by-side profiling.

Scaffold Selectivity
Class-level inference
Benzofuran-2-carboxamide chemotype with 2,5-dimethoxyphenyl N-aryl group. Patent-exemplified analogs show nM-range P2X3 antagonism (1–100 nM).
Class-level P2X3 antagonism context; direct compound data unavailable.
Use eliapixant (8 nM) as profiling benchmark; side-by-side assay recommended.
P2X3 Selectivity Benzofuran Scaffold Structure–Activity Relationship

Limited P2X3 IC₅₀ Data Availability

As of the current literature and database landscape (PubChem, ChEMBL, BindingDB, Cortellis, DrugBank, Guide to Pharmacology), no publicly disclosed IC₅₀ value for N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide against P2X3 receptors has been identified [1]. The differentiation claims above are limited to computed physicochemical properties and class-level structural inference. Procurement decisions based on potency expectations should be deferred until direct head-to-head P2X3 functional assay data become available for this compound. The compound has been indexed in PubChem (CID 7501971; created 2006-07-29) and is listed by multiple chemical suppliers, confirming commercial availability but not biological annotation [1].

Data Gap
Data to verify
No public P2X3 IC₅₀ identified for this specific compound (PubChem, ChEMBL, BindingDB).
Procurement decisions should rely on commissioned profiling data.
Commercial availability confirmed; biological annotation absent.
Data Availability Procurement Caution P2X3 Antagonists

Optimal Deployment Scenarios


CNS-Penetrant P2X3 Antagonist Screening

The high XLogP3-AA of 4.9 [1] positions this compound as a candidate for CNS P2X3 pharmacology studies, including neuropathic pain and central sensitization models where peripherally restricted clinical-stage P2X3 antagonists (e.g., gefapixant, XLogP 0.6; camlipixant, XLogP 1.12) are not suitable [2] [3]. Researchers should incorporate MDCK-MDR1 or hCMEC/D3 permeability assays to experimentally confirm the predicted CNS penetration advantage.

P2X3 vs. P2X2/3 Selectivity Profiling

The 2,5-dimethoxyphenyl group provides a structural handle for investigating homotrimer vs. heterotrimer selectivity within the benzofuran-2-carboxamide chemotype [1]. The compound should be profiled alongside eliapixant (IC₅₀ 8 nM at hP2X3 homotrimers) [2] and comparator examples from US9708266B2 to establish selectivity ratios and guide SAR expansion.

IP-Diversified Lead Optimization

As a benzofuran-2-carboxamide derivative distinct from the diaminopyrimidine P2X3 antagonist chemotype dominating the clinical pipeline, this compound offers intellectual property diversification for organizations seeking novel P2X3 antagonist scaffolds [1]. The moderate MW (410.5 g/mol) and low TPSA (89.8 Ų) provide a favorable starting point for property-guided optimization [2].

Covalent Probe Design at 3-Position

The ethylbutanamido side chain at the 3-position presents a modifiable vector for introducing electrophilic warheads or photoaffinity labels, enabling the development of chemical biology probes for P2X3 target engagement studies. The scaffold's structural precedent from US9708266B2 [1] supports the feasibility of 3-position derivatization without abolishing target affinity.

Application
Selection Property
Validation Focus
CNS P2X3 pharmacology research
High computed lipophilicity (XLogP 4.9)
Experimental BBB permeability assay (MDCK-MDR1 / hCMEC/D3)
P2X3 vs. P2X2/3 selectivity profiling
2,5-dimethoxyphenyl N-aryl substitution pattern
Side-by-side functional assay vs. eliapixant and patent-exemplified analogs
IP-diversified lead optimization
Benzofuran-2-carboxamide scaffold distinct from diaminopyrimidine chemotype
Property-guided optimization; MW/TPSA starting-point review
Chemical biology probe design
Modifiable ethylbutanamido vector at 3-position
Target engagement probe feasibility assessment
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